

# A Spectroscopic Comparison of Substituted Benzoic Acids: An Experimental Guide

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## Compound of Interest

Compound Name: 4-(2-Methyl-2-propenyl)benzoic acid

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This guide provides a comparative analysis of the spectroscopic properties of benzoic acid and a selection of its substituted derivatives. By examining the effects of electron-donating and electron-withdrawing groups at various positions on the benzene ring, we aim to provide a practical resource for the identification, characterization, and quality control of these important chemical entities. The data presented herein is supported by detailed experimental protocols for infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for benzoic acid, p-hydroxybenzoic acid, o-nitrobenzoic acid, and m-aminobenzoic acid. These compounds were chosen to represent a range of electronic effects and substitution patterns.

## Infrared (IR) Spectroscopy Data

Compound	O-H Stretch (cm <sup>-1</sup> )	C=O Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )	Aromatic C-H Stretch (cm <sup>-1</sup> )	Other Key Bands (cm <sup>-1</sup> )
Benzoic Acid	~3300-2500 (broad)[1]	~1700-1680[1]	~1320-1210[2]	~3080-3030[1]	~960-900 (O-H bend)[2]
p-Hydroxybenzoic Acid	~3465 (phenolic O-H), ~3300-2500 (carboxylic acid O-H, broad)	~1673	Not specified	Not specified	Not specified
o-Nitrobenzoic Acid	~3300-2500 (broad)	~1700	Not specified	Not specified	~1530 & 1350 (NO <sub>2</sub> stretch)
m-Aminobenzoic Acid	~3400 & 3300 (N-H stretch), ~3300-2500 (carboxylic acid O-H, broad)	~1690	Not specified	Not specified	~1620 (N-H bend)

## <sup>1</sup>H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	-COOH Proton	Aromatic Protons	Other Protons
Benzoic Acid	~12.0-13.0	~7.4-7.6 (m), ~8.1 (m) [3]	-
p-Hydroxybenzoic Acid	~12.5	~6.9 (d), ~7.9 (d)	~10.0 (phenolic OH)
o-Nitrobenzoic Acid	~11.0	~7.7-8.2 (m)	-
m-Aminobenzoic Acid	~12.5	~6.8-7.3 (m)	~5.3 (NH <sub>2</sub> )

Note: Chemical shifts are dependent on the solvent used. The data presented here are typical values.

### <sup>13</sup>C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	C=O Carbon	Aromatic Carbons
Benzoic Acid	~172.6[4]	~128.5, 129.4, 130.3, 133.9[4]
p-Hydroxybenzoic Acid	~173	~115, 122, 132, 161
o-Nitrobenzoic Acid	~166	~124, 130, 131, 133, 134, 147
m-Aminobenzoic Acid	~168	~115, 117, 118, 129, 132, 149

Note: Chemical shifts are dependent on the solvent used. The data presented here are typical values.

### UV-Vis Spectroscopy Data

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
Benzoic Acid	~230, ~274[5]	Acidic aqueous solution[6]
p-Hydroxybenzoic Acid	~254	Not specified
o-Nitrobenzoic Acid	~275	Not specified
m-Aminobenzoic Acid	~220, ~305	Not specified

Note:  $\lambda_{\text{max}}$  values are sensitive to the solvent and the pH of the solution.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy: KBr Pellet Method

- Sample Preparation:
  - Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

- Weigh approximately 1-2 mg of the solid benzoic acid sample and 100-200 mg of the dried KBr.
- Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
  - Transfer the powdered mixture to a pellet die.
  - Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.
  - Carefully release the pressure and remove the transparent or translucent KBr pellet from the die.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record the infrared spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of the benzoic acid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
  - For  $^{13}\text{C}$  NMR, a higher concentration is generally required, typically 50-100 mg of the sample in the same volume of deuterated solvent.<sup>[7]</sup>
  - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent.

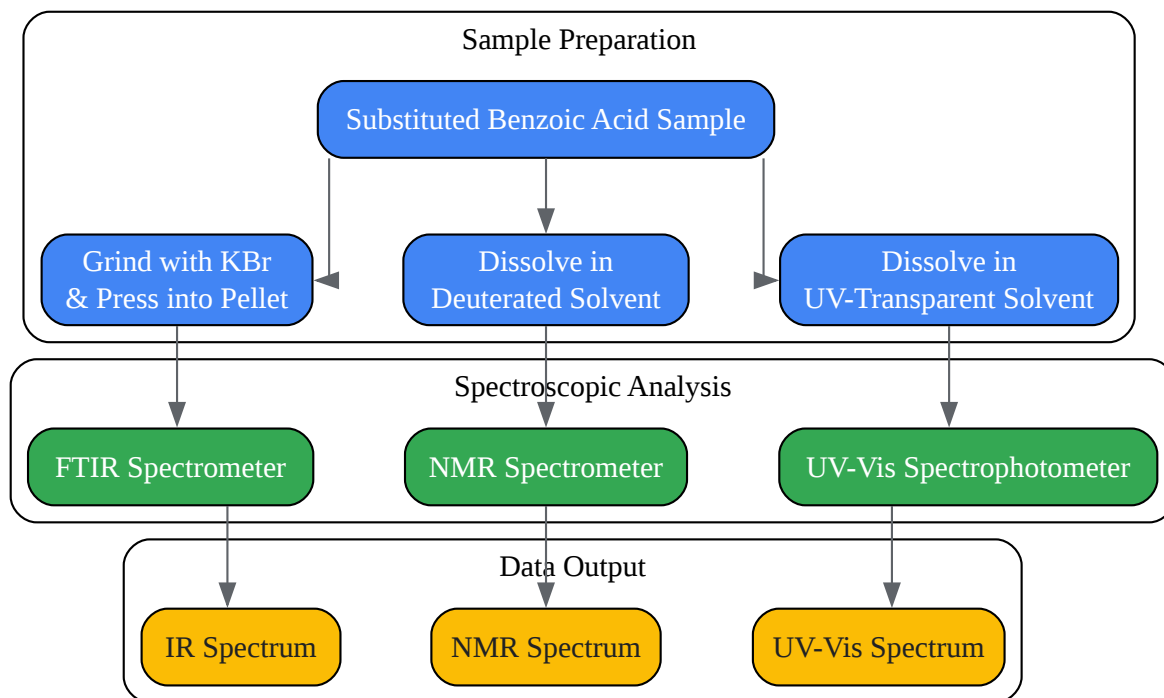
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition:
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  and/or  $^{13}\text{C}$  NMR spectrum using appropriate pulse sequences and acquisition parameters.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of the benzoic acid derivative by accurately weighing a small amount of the solid and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a volumetric flask.
  - Prepare a series of standard solutions of known concentrations by diluting the stock solution. A typical concentration range for analysis is 2-10 mg/L.[8]
  - Prepare a blank solution containing only the solvent.
- Data Acquisition:
  - Fill a quartz cuvette with the blank solution and place it in the spectrophotometer to record the baseline.
  - Rinse the cuvette with the sample solution before filling it.
  - Record the UV-Vis absorption spectrum of each standard solution over the desired wavelength range (typically 200-400 nm).
  - The absorption maxima ( $\lambda_{\text{max}}$ ) should be identified from the spectrum of a solution of intermediate concentration.

## Visualizations

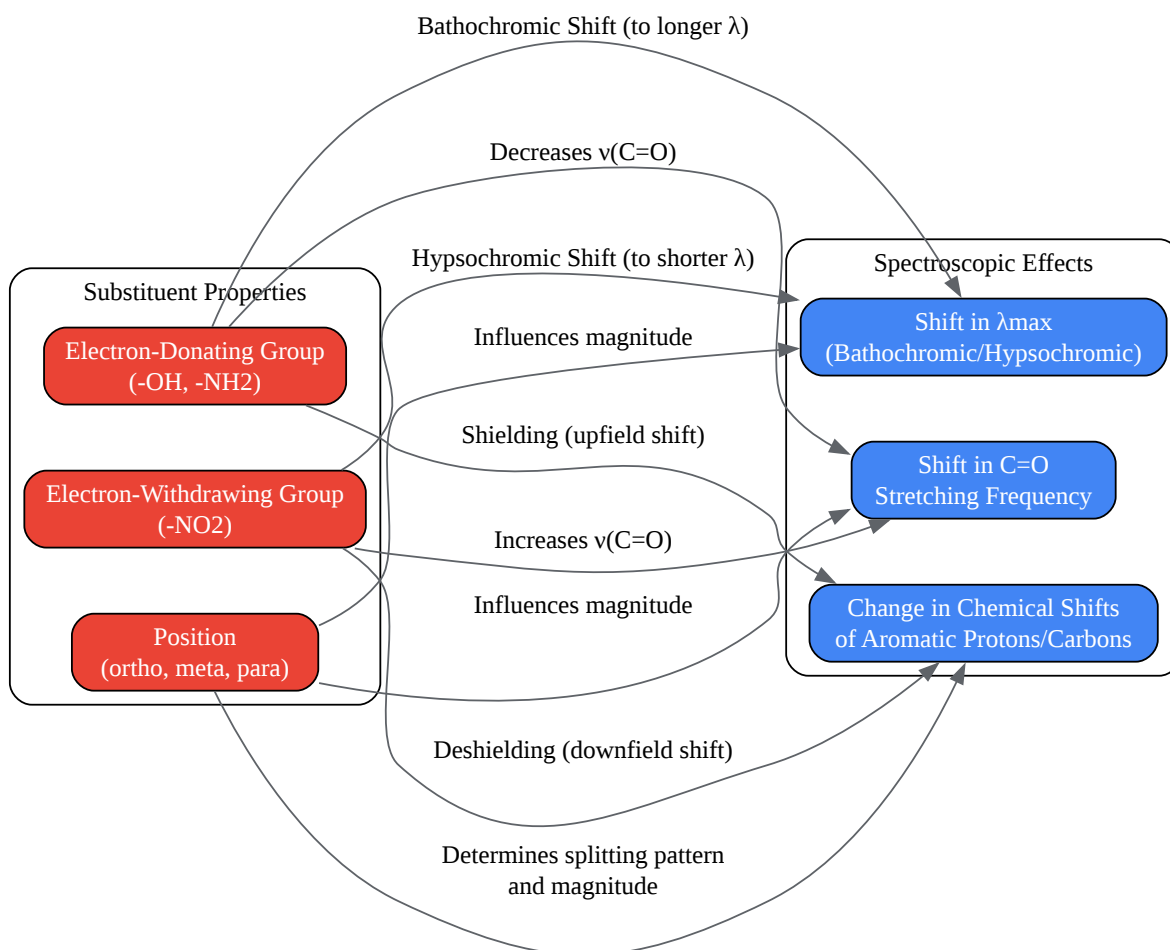
### Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for the spectroscopic analysis of substituted benzoic acids.

### Influence of Substituents on Spectroscopic Properties



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Caption: Logical relationship between substituent properties and their effects on spectroscopic data.

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